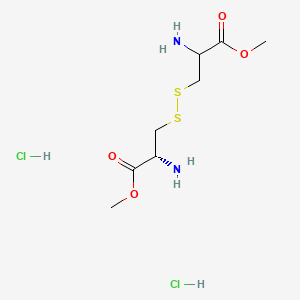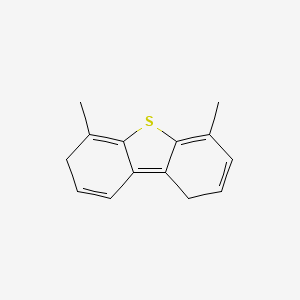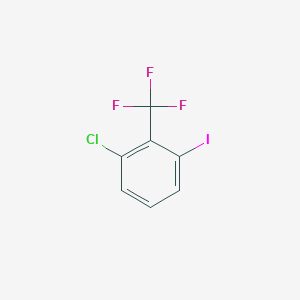
1-Chloro-3-iodo-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3I It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring
准备方法
The synthesis of 1-Chloro-3-iodo-2-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1-chloro-2-trifluoromethylbenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1-Chloro-3-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium iodide, potassium fluoride, and other halide salts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride to form corresponding benzene derivatives.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with potassium fluoride can yield 1-chloro-3-fluoro-2-trifluoromethylbenzene.
科学研究应用
1-Chloro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals, where its unique halogenated structure may impart desirable biological activity.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism by which 1-Chloro-3-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of halogen atoms influences the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it suitable for various applications.
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
1-Chloro-3-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-iodo-3-trifluoromethylbenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
1-Bromo-3-iodo-2-trifluoromethylbenzene: The presence of bromine instead of chlorine can alter the compound’s chemical properties and reactivity.
1-Chloro-3-iodo-4-trifluoromethylbenzene: The position of the trifluoromethyl group can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
1-chloro-3-iodo-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHDUWMKCKJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
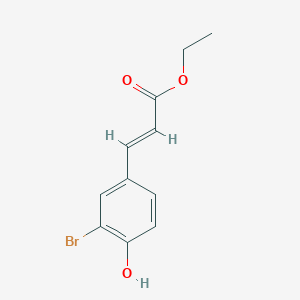
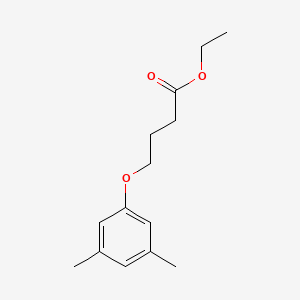
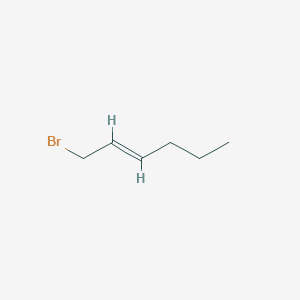
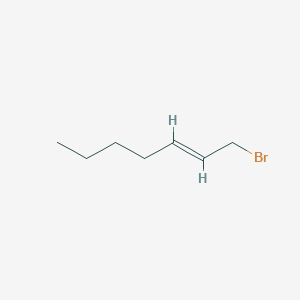
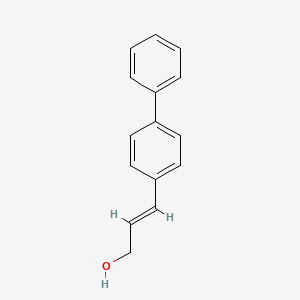
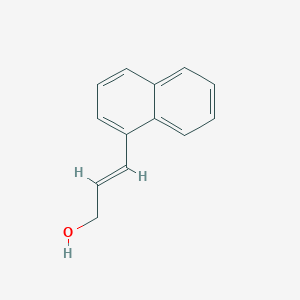
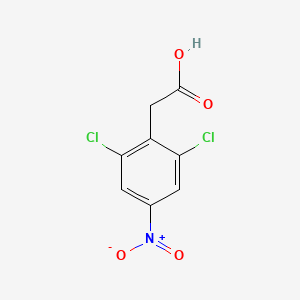
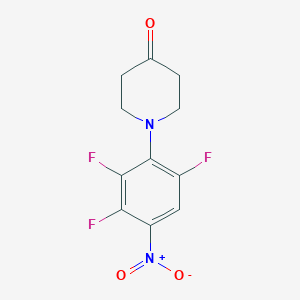
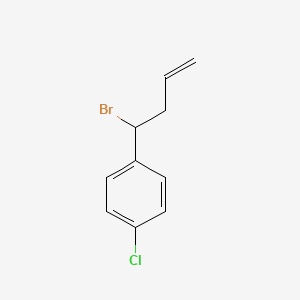
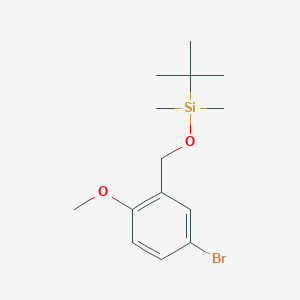
![1-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8229056.png)
![(1S,5R,7S)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B8229061.png)
